

Comparative Analysis of Analytical Data: 4-Bromo-3-methylbenzamide and 4-Ethylbenzamide

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Compound of Interest

Compound Name: *Benzamide, 4-bromo-3-ethyl-*

Cat. No.: *B15092796*

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Introduction

This guide provides a comparative overview of the analytical data for 4-bromo-3-methylbenzamide, a close structural analog of **Benzamide, 4-bromo-3-ethyl-**. Due to the limited availability of specific experimental data for **Benzamide, 4-bromo-3-ethyl-**, this document will focus on its methylated counterpart as a case study for analytical cross-validation. For comparison, we will use 4-ethylbenzamide, another relevant benzamide derivative. This guide is intended for researchers, scientists, and drug development professionals to illustrate the analytical methodologies used to characterize and differentiate such compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial for the development of analytical methods, particularly for chromatography.

Property	4-Bromo-3-methylbenzamide	4-Ethylbenzamide
Molecular Formula	C ₈ H ₈ BrNO	C ₉ H ₁₁ NO
Molecular Weight	214.06 g/mol	149.19 g/mol
Appearance	White crystals or powder[1]	Solid
CAS Number	170229-98-8[1]	33695-58-8

Analytical Data Comparison

The following sections present a comparison of the analytical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) are indicative of the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Data (in CDCl₃)

Peak Assignment	4-Bromo-N-methylbenzamide (Similar Structure)	4-Ethylbenzamide
Aromatic-H	δ 7.44-7.64 (m, 4H)[2]	-
Amide-H	δ 6.24 (bs, 1H)[2]	-
Methyl-H (on N)	δ 2.92 (d, J = 4.8 Hz, 3H)[2]	-
Ethyl-CH ₂	-	-
Ethyl-CH ₃	-	-

Note: Specific ^1H NMR data for 4-ethylbenzamide was not readily available in the search results. The data for the closely related 4-Bromo-N-methylbenzamide is provided for structural comparison context.

^{13}C NMR Data (in CDCl_3)

Peak Assignment	4-Bromo-N-methylbenzamide (Similar Structure)
Carbonyl-C	δ 167.3[2]
Aromatic-C (C-Br)	δ 126.1[2]
Aromatic-C	δ 133.4, 131.8, 128.5[2]
Methyl-C (on N)	δ 26.9[2]

Note: ^{13}C NMR data for 4-ethylbenzamide was not readily available in the search results. The data for the closely related 4-Bromo-N-methylbenzamide is provided.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio (m/z).

Parameter	4-Bromo-3-methylbenzamide	N-Ethylbenzamide (Similar Structure)
Molecular Ion (M^+)	Expected around m/z 213/215 (due to Br isotopes)	m/z 149[3]
Key Fragments	-	m/z 105, 77[3]
Purity (by GC)	$\geq 98.5\%$ [1]	-

Note: Specific GC-MS fragmentation data for 4-bromo-3-methylbenzamide and 4-ethylbenzamide were not detailed. Data for the related N-ethylbenzamide is shown for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify each component in a mixture. The retention time (RT) is a key parameter for compound identification under specific chromatographic conditions.

Parameter	General Method for Brominated Benzamides
Column	Reverse-phase (e.g., C18, C8)[4]
Mobile Phase	Acetonitrile and water with an acid modifier (e.g., formic acid, phosphoric acid)[5][6]
Detection	UV-Vis (e.g., 254 nm)
Expected Elution	The retention time will depend on the specific conditions, but generally, 4-bromo-3-methylbenzamide would be expected to have a longer retention time than 4-ethylbenzamide due to its higher hydrophobicity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are described below.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the benzamide sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Instrumentation:** Utilize a 300 MHz or higher NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence.

- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Chemical shifts are referenced to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness) is typically used.[\[2\]](#)
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
 - **Inlet:** Split/splitless injector at a temperature of 250°C.
 - **Oven Program:** Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
- **MS Conditions:**
 - **Ionization:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 400.
- **Data Analysis:** Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

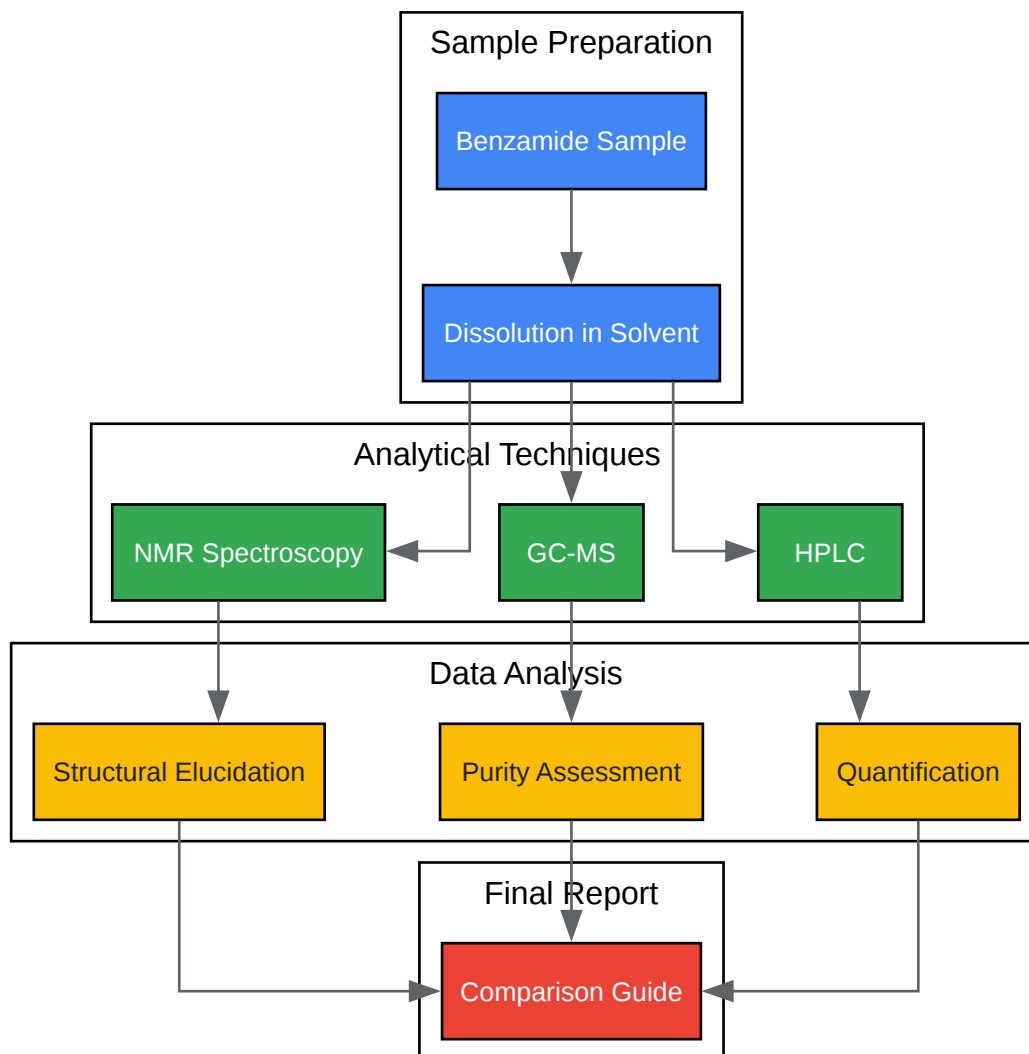
- **Sample Preparation:** Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of about 1 mg/mL. Further dilute as necessary.

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid or phosphoric acid to improve peak shape.[\[5\]](#)[\[6\]](#)
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Ambient or controlled (e.g., 30°C).
 - Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve.

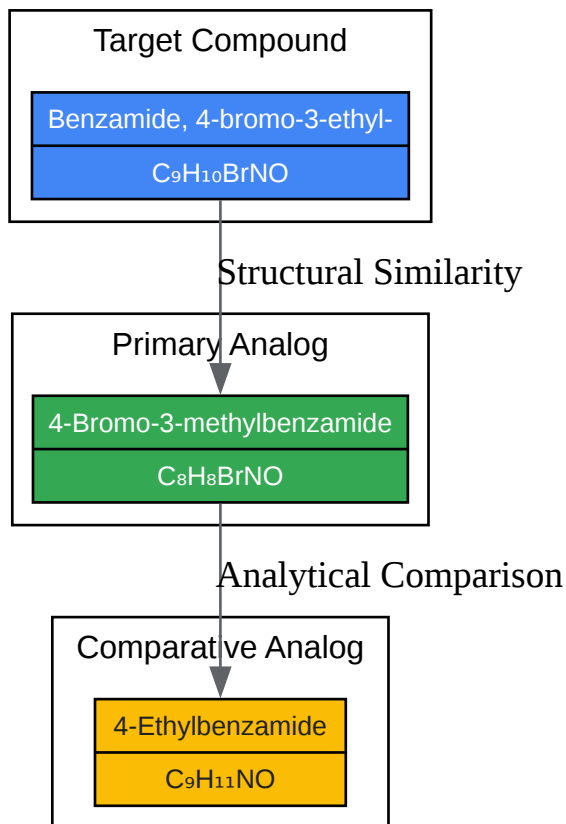
Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship in comparing the two benzamide structures.

Analytical Workflow for Benzamide Characterization



Structural Comparison of Benzamide Analogs

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